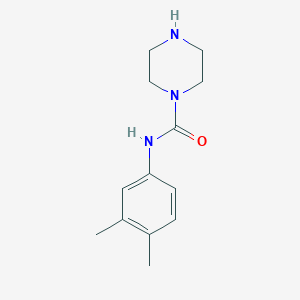
N-(3,4-dimethylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves the following steps:
Piperazine Derivation: Piperazine is first synthesized or obtained commercially.
Substitution Reaction: The piperazine ring undergoes a substitution reaction with 3,4-dimethylphenyl chloride to form 1-(3,4-dimethylphenyl)piperazine.
Carboxamide Formation: The resulting compound is then reacted with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) to introduce the carboxamide group, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the piperazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and various nucleophiles for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)piperazine-1-carboxamide is similar to other piperazine derivatives, such as:
Piperazine: The parent compound with a wide range of applications.
N-Methylpiperazine: A methylated derivative with different chemical properties.
1-(3,4-Dimethylphenyl)piperazine: A closely related compound without the carboxamide group.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-12(9-11(10)2)15-13(17)16-7-5-14-6-8-16/h3-4,9,14H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLIUMBNHAMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B7847173.png)
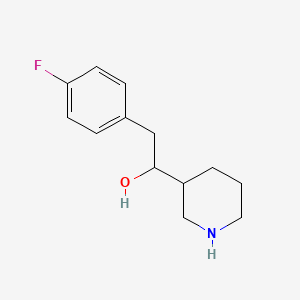
![2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7847189.png)
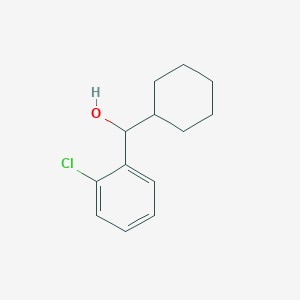
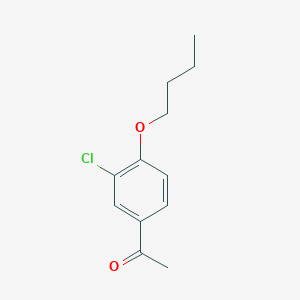
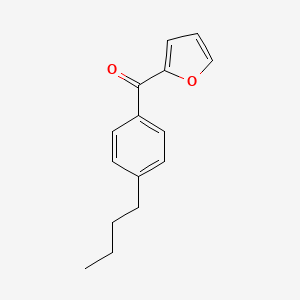
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847215.png)
![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847221.png)
![1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B7847232.png)
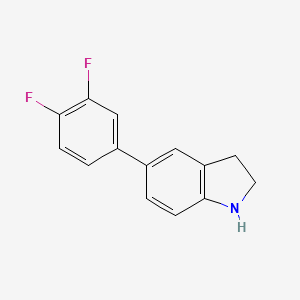
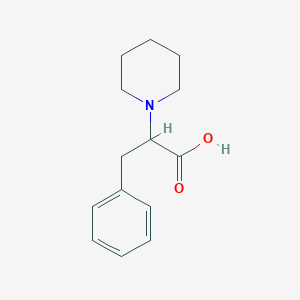
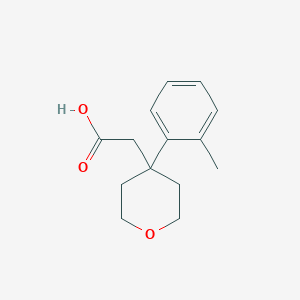
![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
![Cyclopentyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7847274.png)
